REACTION_CXSMILES
|
ClS([N:5]=[C:6]=O)(=O)=O.[Br:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1.CN(C)C=O.Cl>C(Cl)Cl>[Br:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:6]#[N:5]
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Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)N1C=CC=C1
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Setpoint
|
-20 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at -20° C. for 30 minutes and at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept about -20° C. under nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
keeping at about -20° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at -20° C. for 30 minutes and at room temperature for an hour
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography with a mixture of ethyl acetate and n-hexane (1:10) as eluent
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)C)N1C(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |